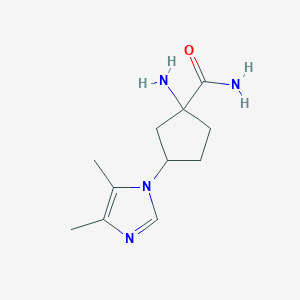

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide

Description

1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide is a cyclopentane-derived compound featuring an amino group, a carboxamide moiety, and a 4,5-dimethylimidazole substituent.

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

1-amino-3-(4,5-dimethylimidazol-1-yl)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C11H18N4O/c1-7-8(2)15(6-14-7)9-3-4-11(13,5-9)10(12)16/h6,9H,3-5,13H2,1-2H3,(H2,12,16) |

InChI Key |

UATLFRSDVNDTMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C2CCC(C2)(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane moiety. One common synthetic route involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: Due to the presence of the imidazole ring, it may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.

Mechanism of Action

The mechanism by which 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentane moiety may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other cyclopentane or imidazole-containing derivatives.

Table 1: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|

| 1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide | Amino, carboxamide, dimethylimidazole | ~265.3* | Potential enzyme inhibition, coordination chemistry |

| 2-Aminoimidazole | Amino, imidazole | ~83.1 | Antibiofilm agents, natural product synthesis |

| Cyclopentane-carboxamide derivatives | Carboxamide, variable substituents | Varies | Drug candidates (e.g., kinase inhibitors) |

| 4,5-Dimethylimidazole | Dimethylimidazole | ~96.1 | Ligand in catalysis, metal coordination |

*Estimated based on structural formula.

Key Differences and Implications

This contrasts with 2-aminoimidazole, which lacks the carboxamide group and cyclopentane backbone, limiting its conformational rigidity .

Carboxamide Functionality: The carboxamide group distinguishes it from non-amidated imidazole derivatives, enabling hydrogen-bonding interactions critical for target recognition in drug design.

Research Findings and Methodological Considerations

Crystallographic Analysis

The compound’s structure determination likely relies on programs like SHELXL (for refinement) and OLEX2 (for workflow integration), which are industry standards for small-molecule crystallography . For example:

- SHELXL’s robustness in handling high-resolution data ensures precise bond-length and angle measurements, critical for confirming the dimethylimidazole substituent’s geometry.

- OLEX2’s graphical interface facilitates interactive model building, particularly for the cyclopentane ring’s puckering conformation.

Lumping Strategy in Chemical Modeling

As discussed in climate-related lumping strategies, compounds with similar functional groups (e.g., imidazole derivatives) may be grouped to simplify reaction networks .

Biological Activity

1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide, also known as a derivative of cyclopentane carboxylic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure that includes an imidazole ring, which is known for its diverse biological properties.

- Molecular Formula : C₁₁H₁₇N₃O₂

- Molecular Weight : 223.27 g/mol

- CAS Number : 1512964-32-7

- Purity : >98%

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that compounds structurally similar to this cyclopentane derivative exhibit significant anti-inflammatory effects. For instance, derivatives that inhibit the NF-kB pathway have shown promising results in reducing inflammation. The IC50 values for these compounds have been reported around 2.83 μM, demonstrating their potency in inhibiting inflammatory responses in cell lines stimulated with TNF-α .

Anticancer Activity

The compound's imidazole component is known to interact with various biological targets, making it a candidate for anticancer therapy. Studies have shown that related compounds can effectively inhibit the growth of cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM . This suggests that the compound may also exhibit similar anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole ring or the carboxamide group can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Acetylation of hydroxyl groups | Reduced NF-kB inhibitory activity |

| Amide substitution variations | Enhanced potency against inflammatory markers |

Case Studies

Several studies have investigated the biological effects of related compounds:

- NF-kB Inhibition : A study demonstrated that specific amide derivatives could inhibit NF-kB activation, leading to reduced expression of pro-inflammatory cytokines in human chondro-sarcoma cell lines .

- Antitumor Activity : Another investigation into imidazole derivatives revealed their ability to induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.